Levoxadrol

Übersicht

Beschreibung

Levoxadrol ist ein aktives Enantiomer von Dexoxadrol, einer Verbindung, die für ihre Wirkungen auf das zentrale Nervensystem bekannt ist. Es ist ein Stereoisomer von Dioxadrol und wurde auf seine potenziellen pharmakologischen Eigenschaften untersucht, insbesondere in Bezug auf seine Wechselwirkung mit Phencyclidin (PCP)-Rezeptoren .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Levoxadrol kann durch stereoselektive Reduktion des entsprechenden Ketonvorläufers synthetisiert werden. Die Reaktion beinhaltet typischerweise die Verwendung von chiralen Katalysatoren, um die Produktion des gewünschten Enantiomers sicherzustellen. Die Reaktionsbedingungen umfassen oft eine kontrollierte Temperaturumgebung und die Verwendung von Lösungsmitteln wie Dichlormethan oder Ethanol .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet die großtechnische Synthese unter Verwendung ähnlicher Methoden wie im Labormaßstab, jedoch mit optimierten Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren. Der Prozess kann zusätzliche Reinigungsschritte wie Umkristallisation und Chromatographie umfassen, um sicherzustellen, dass das Endprodukt pharmazeutische Standards erfüllt .

Analyse Chemischer Reaktionen

Reaktionstypen

Levoxadrol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um die entsprechenden Keton- oder Carbonsäurederivate zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um Alkoholderivate zu bilden.

Substitution: This compound kann nukleophile Substitutionsreaktionen eingehen, insbesondere am Stickstoffatom.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden häufig verwendet.

Substitution: Nukleophile wie Amine und Thiole werden häufig in Substitutionsreaktionen verwendet.

Hauptprodukte, die gebildet werden

Oxidation: Keton- und Carbonsäurederivate.

Reduktion: Alkoholderivate.

Substitution: Verschiedene substituierte Amin- und Thiolderivate.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Levoxadrol is an enantiomer of dexoxadrol and belongs to a class of compounds known for their interaction with the N-methyl-D-aspartate (NMDA) receptor. Unlike its counterpart dexoxadrol, this compound exhibits significantly lower potency at the NMDA receptor and does not produce ketamine-like discriminative effects in animal models.

- Binding Affinity : Research indicates that this compound has a high affinity for certain binding sites but is less effective than dexoxadrol in displacing labeled tritiated compounds from these sites. For instance, this compound's binding affinity at the phencyclidine (PCP) receptor is notably lower compared to dexoxadrol, with reported values indicating a K_i of approximately 12.3 µM for this compound compared to 104 nM for dexoxadrol .

Neuropharmacological Applications

This compound's interaction with NMDA receptors positions it as a candidate for studying excitatory neurotransmission and its modulation:

- Antagonism of NMDA-Induced Effects : Studies have shown that this compound does not effectively inhibit NMDA-induced acetylcholine release in rat striatum, contrasting with other compounds like dexoxadrol which demonstrate significant inhibition at similar concentrations . This suggests that while this compound may have some neuropharmacological relevance, its efficacy is limited compared to other related compounds.

Behavioral Studies

Behavioral studies involving this compound have primarily focused on its effects in animal models:

- Self-Administration Studies : In self-administration paradigms, this compound maintained lower rates of responding compared to ketamine, indicating a lack of reinforcing properties typically associated with drugs of abuse . This characteristic could make this compound less likely to be misused compared to more potent NMDA antagonists.

- Drug Discrimination : this compound did not produce ketamine-appropriate responding at doses up to 17.8 mg/kg, highlighting its limited psychoactive effects in comparison to other compounds within the same class .

Potential Therapeutic Uses

While current research primarily focuses on the basic pharmacological properties of this compound, there are implications for future therapeutic applications:

- Exploration in Pain Management : Given its local anesthetic properties similar to dexoxadrol, there is potential for further exploration of this compound in pain management therapies, particularly in conditions where NMDA receptor modulation may be beneficial.

- Investigative Tool in Neurological Research : this compound can serve as a valuable tool in understanding NMDA receptor dynamics and their role in various neurological disorders, potentially aiding in the development of new therapeutic strategies.

Summary Table of Key Findings

| Parameter | This compound | Dexoxadrol |

|---|---|---|

| Binding Affinity (K_i) | 12.3 µM | 104 nM |

| NMDA Antagonism | Minimal effect | Significant inhibition |

| Self-Administration Rates | Lower than ketamine | Higher rates |

| Drug Discrimination | No effect | Produces responding |

Wirkmechanismus

Levoxadrol exerts its effects primarily through interaction with phencyclidine (PCP) receptors. It acts as an inhibitor of these receptors, leading to alterations in neurotransmitter release and synaptic transmission. The compound’s mechanism of action involves binding to the receptor site and modulating the activity of associated ion channels and signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Levoxadrol wird mit anderen ähnlichen Verbindungen wie Dexoxadrol, Phencyclidin und Ketamin verglichen:

Dexoxadrol: this compound ist das Enantiomer von Dexoxadrol, mit unterschiedlichen pharmakologischen Eigenschaften.

Phencyclidin: Beide Verbindungen interagieren mit PCP-Rezeptoren, aber this compound hat eine unterschiedliche Bindungsaffinität und pharmakokinetisches Profil.

Ketamin: Ähnlich wie Phencyclidin interagiert auch Ketamin mit PCP-Rezeptoren, hat aber unterschiedliche klinische Anwendungen und Wirkungen

Ähnliche Verbindungen

- Dexoxadrol

- Phencyclidin

- Ketamin

- Cyclazocine

- N-Allylnormetazocin (SKF-10,047)

Biologische Aktivität

Levoxadrol is a compound that has garnered attention for its biological activity, particularly in the context of neuropharmacology. This article delves into its mechanisms of action, pharmacological effects, and relevant case studies, supported by empirical data.

This compound is classified as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and memory function. It demonstrates significant effects on neurotransmitter release and neuronal excitability. Research indicates that this compound inhibits NMDA-induced acetylcholine release in the rat striatum, suggesting its potential role in modulating dopaminergic signaling pathways .

| Mechanism | Description |

|---|---|

| NMDA Receptor Antagonism | Inhibits NMDA receptor-mediated neurotransmitter release |

| Effects on Acetylcholine | Reduces NMDA-induced acetylcholine release by approximately 50% |

| Impact on Dopaminergic System | Induces significant turning behavior in rats with unilateral nigral lesions |

Pharmacological Effects

This compound has been studied for its effects on various neurological conditions, including its potential application in treating disorders characterized by excitotoxicity. Its antagonistic properties at NMDA receptors may provide neuroprotective effects, making it a candidate for further exploration in therapeutic settings.

Case Studies

- Animal Model Studies : In a study examining the effects of this compound on rats with induced Parkinsonian symptoms, administration resulted in notable behavioral changes such as ipsilateral turning, which indicates alterations in motor control associated with dopaminergic pathways .

- Comparative Studies : this compound was compared to other NMDA antagonists like MK-801 and dexoxadrol. While all compounds exhibited varying degrees of receptor antagonism, this compound's unique profile suggests it may offer distinct advantages in specific therapeutic contexts .

Research Findings

Recent studies have highlighted the potential metabolic benefits associated with this compound's action on NMDA receptors. For instance, the compound's ability to modulate energy expenditure and lipid oxidation has been documented, suggesting a broader impact beyond traditional neurological applications .

Table 2: Comparative Efficacy of NMDA Antagonists

| Compound | NMDA Antagonism | Behavioral Impact (Turning Rate) | Energy Expenditure Effect |

|---|---|---|---|

| This compound | Moderate | Significant ipsilateral turning | Increased |

| MK-801 | High | Moderate turning | Decreased |

| Dexoxadrol | Moderate | Significant turning | Unchanged |

Eigenschaften

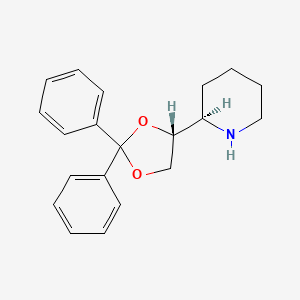

IUPAC Name |

(2R)-2-[(4R)-2,2-diphenyl-1,3-dioxolan-4-yl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO2/c1-3-9-16(10-4-1)20(17-11-5-2-6-12-17)22-15-19(23-20)18-13-7-8-14-21-18/h1-6,9-12,18-19,21H,7-8,13-15H2/t18-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGKAMARNFGKMLC-MOPGFXCFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2COC(O2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN[C@H](C1)[C@@H]2COC(O2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801023588 | |

| Record name | (-)-2-(2,2-Diphenyl-1,3-dioxolan-4-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801023588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4792-18-1 | |

| Record name | Levoxadrol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004792181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-2-(2,2-Diphenyl-1,3-dioxolan-4-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801023588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEVOXADROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/811X558HU0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.